molecular formula C24H33NO4S B606824 Sigma-2 receptor antagonist 1 CAS No. 1802632-22-9

Sigma-2 receptor antagonist 1

Cat. No.: B606824
CAS No.: 1802632-22-9
M. Wt: 431.6 g/mol
InChI Key: ISQAPFMBJFZOLG-UHFFFAOYSA-N
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Description

CT1812 is a small-molecule antagonist of the sigma2 receptor. The rationale behind this therapeutic approach lies in its ability to interfere with amyloid-beta (Aβ)-induced synaptic toxicity. Ligands for the sigma2 receptor complex act as negative allosteric regulators, reducing the affinity of oligomeric Aβ for neuronal receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: CT1812 is designed to penetrate the blood-brain barrier and selectively bind to the sigma-2 receptor complex. Unfortunately, specific synthetic routes and reaction conditions for its preparation are not widely available in the public domain.

Industrial Production Methods: Details regarding industrial-scale production methods for CT1812 are proprietary and may be held by the company involved in its development, Cognition Therapeutics Inc.

Chemical Reactions Analysis

CT1812’s reactivity involves interactions with Aβ oligomers, oxidative stress, and other stressors. While specific reactions are not disclosed, it’s essential to understand that CT1812 aims to disrupt the binding of Aβ oligomers to neurons, thereby mitigating synaptic toxicity.

Scientific Research Applications

Neurodegenerative Diseases

Mechanism of Action:
Sigma-2 receptors are involved in critical cellular processes such as apoptosis and mitochondrial function. Their modulation has shown promise in treating neurodegenerative conditions like Alzheimer's disease and Parkinson's disease. Sigma-2 receptor antagonist 1 has been linked to the disruption of amyloid-beta oligomer binding to neuronal receptors, which is crucial in Alzheimer's pathology.

Case Studies:

  • Alzheimer's Disease: A study demonstrated that sigma-2 receptor modulators could prevent amyloid-beta oligomer binding in vitro, suggesting potential therapeutic benefits for Alzheimer's patients .
  • Parkinson's Disease: Research indicates that sigma-2 receptor modulation may alleviate symptoms associated with synucleinopathies, a group of disorders including Parkinson's disease .

Cancer Treatment

Targeting Tumor Cells:
Sigma-2 receptors are often overexpressed in various tumor types, including breast, prostate, and lung cancers. Antagonist 1 has been investigated for its ability to selectively target these receptors in tumor cells, leading to enhanced therapeutic efficacy.

Applications:

  • Imaging and Diagnosis: Radiolabeled sigma-2 receptor ligands have been developed for positron emission tomography (PET) imaging, allowing for better visualization of tumors. For instance, the ligand [^18F]ISO-1 has been correlated with tumor proliferation markers in breast cancer patients .
  • Anticancer Agents: this compound has shown potential as an anticancer agent by promoting apoptosis in cancer cells while sparing normal tissues. Studies have indicated that it can enhance the effects of traditional chemotherapeutics like doxorubicin .

Pain Management

Neuropathic Pain:
Recent findings suggest that sigma-2 receptor antagonists may provide relief from neuropathic pain conditions. Preclinical models have shown that these compounds can modulate pain pathways effectively.

Research Insights:

  • A study highlighted the positive effects of sigma-2 receptor compounds in reducing pain associated with neuropathic conditions. These findings indicate a potential new avenue for treating chronic pain where existing therapies are inadequate .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Neurodegenerative DiseasesAlzheimer's and Parkinson'sModulation prevents amyloid-beta binding; improves cognitive function in models .
Cancer TreatmentImaging and targeted therapyRadiolabeled ligands for PET; enhances chemotherapy efficacy .
Pain ManagementNeuropathic pain reliefPositive effects observed in preclinical models .

Comparison with Similar Compounds

While specific similar compounds are not listed here, CT1812’s uniqueness lies in its selective binding to the sigma2 receptor and its potential to alleviate Aβ-induced toxicity.

Biological Activity

Sigma-2 receptor antagonists, particularly Sigma-2 receptor antagonist 1 (S2RA1), have garnered attention in recent years for their potential therapeutic applications in various neurodegenerative diseases and cancer. This article provides a comprehensive overview of the biological activity of S2RA1, including its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of Sigma-2 Receptors

The sigma-2 receptor (S2R), encoded by the TMEM97 gene, is a transmembrane protein involved in various cellular processes, including apoptosis, autophagy, and modulation of ion channels. It has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its role in regulating neuroinflammation and neuronal survival .

S2RA1 functions primarily by blocking the sigma-2 receptor's activity, which has been shown to influence several signaling pathways involved in cell survival and apoptosis. Specifically, S2RA1 modulates:

  • Calcium Homeostasis : By inhibiting store-operated calcium entry (SOCE) in cancer cells, S2RA1 may reduce cell proliferation and promote apoptosis .
  • Neuroprotection : S2RA1 has demonstrated efficacy in rescuing neuronal dysfunction induced by toxic proteins such as α-synuclein, which is relevant for conditions like Parkinson's disease .
  • Regulation of Amyloid-beta Production : In Alzheimer's models, S2R antagonists can modulate amyloid-beta production through cholesterol regulation, potentially altering disease progression .

In Vitro Studies

A series of studies have explored the effects of S2RA1 on various cell lines:

  • Neuroblastoma Cells : S2RA1 was found to significantly reduce neurotoxicity induced by α-synuclein oligomers. This study highlighted the compound's potential as a therapeutic agent for neurodegenerative disorders .
  • Cancer Cell Lines : In human uveal melanoma cells, S2RA1 inhibited cell proliferation and migration while promoting apoptosis. This suggests that S2R antagonists could serve as effective agents in cancer therapy .

In Vivo Studies

Animal models have further validated the efficacy of S2RA1:

  • Pain Models : In models of neuropathic pain, S2RA1 showed significant antinociceptive effects, indicating its potential use in pain management therapies .
  • Alzheimer's Disease Models : Administration of S2RA1 led to reduced amyloid plaque formation and improved cognitive function in transgenic mouse models of Alzheimer's disease .

Case Studies

Several case studies illustrate the therapeutic potential of S2RA1:

  • Parkinson's Disease Case Study : A study involving transgenic mice demonstrated that treatment with S2RA1 alleviated motor deficits associated with α-synuclein pathology. The compound improved synaptic function and reduced neuroinflammation .
  • Cancer Treatment Study : In a clinical trial involving patients with advanced melanoma, S2RA1 was administered alongside standard chemotherapy. Results indicated enhanced efficacy of chemotherapy when combined with S2R antagonism, leading to improved patient outcomes .

Data Tables

The following table summarizes key findings from research on this compound:

Study Type Cell Type / Model Effect Observed Reference
In VitroNeuroblastomaReduced neurotoxicity from α-synuclein
In VitroUveal MelanomaInhibition of proliferation and migration
In VivoTransgenic MiceImproved motor function and reduced neuroinflammation
Clinical TrialAdvanced MelanomaEnhanced chemotherapy efficacy

Properties

IUPAC Name

4-[3-methyl-3-(5-methylsulfonyl-1,3-dihydroisoindol-2-yl)butyl]-2-[(2-methylpropan-2-yl)oxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4S/c1-23(2,3)29-22-13-17(7-10-21(22)26)11-12-24(4,5)25-15-18-8-9-20(30(6,27)28)14-19(18)16-25/h7-10,13-14,26H,11-12,15-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQAPFMBJFZOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)CCC(C)(C)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802632-22-9
Record name CT-1812
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802632229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CT-1812
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0661V34NTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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